Cathelicidin-2 (chicken)

描述

属性

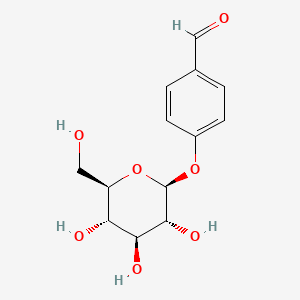

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Structure of Chicken Cathelicidin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of chicken Cathelicidin-2 (CATH-2), a key antimicrobial peptide in avian innate immunity. This document details its amino acid sequence, physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it outlines the biosynthetic pathway leading to the mature, active peptide.

Primary Structure and Physicochemical Properties

Chicken Cathelicidin-2 is a cationic antimicrobial peptide predominantly found in the heterophils of chickens.[1] Its primary structure, the linear sequence of amino acids, is fundamental to its biological activity, which includes broad-spectrum antimicrobial action and immunomodulatory functions.[2][3]

The mature CATH-2 peptide is composed of 26 amino acids.[2] A key post-translational modification is the amidation of the C-terminal phenylalanine residue, which is crucial for its stability and activity.

Amino Acid Sequence

The single-letter and three-letter code representations of the mature chicken Cathelicidin-2 primary structure are presented below.

| Representation | Sequence |

| Single-Letter | RFGRFLRKIRRFRPKVTITIQGSARF-NH2 |

| Three-Letter | H-Arg-Phe-Gly-Arg-Phe-Leu-Arg-Lys-Ile-Arg-Arg-Phe-Arg-Pro-Lys-Val-Thr-Ile-Thr-Ile-Gln-Gly-Ser-Ala-Arg-Phe-NH2 |

Quantitative Physicochemical Data

The following table summarizes the key quantitative data associated with the primary structure of mature chicken Cathelicidin-2.

| Property | Value |

| Molecular Weight | ~3206.9 Da |

| Molecular Formula | C147H245N51O30 |

| Total Number of Residues | 26 |

| Net Positive Charge | +11 |

| Isoelectric Point (pI) | ~12.5 (Predicted) |

| Extinction Coefficient | 5500 M⁻¹cm⁻¹ (at 280 nm, Predicted) |

| Aliphatic Index | 65.38 (Predicted) |

| Grand Average of Hydropathicity (GRAVY) | -1.135 (Predicted) |

Experimental Determination of Primary Structure

The primary structure of chicken Cathelicidin-2, like other peptides, is determined through a combination of protein purification, amino acid analysis, and sequencing techniques. While specific protocols for CATH-2 are not extensively published, the following represents a standard experimental workflow.

Isolation and Purification of Native CATH-2

Native CATH-2 is typically isolated from chicken heterophils, the avian equivalent of neutrophils.[1][4]

Experimental Protocol: Isolation from Heterophils

-

Heterophil Isolation: Blood is collected from healthy chickens, and heterophils are isolated using density gradient centrifugation (e.g., with Histopaque).

-

Granule Extraction: Isolated heterophils are subjected to cell lysis (e.g., sonication or nitrogen cavitation) to release their granular contents.

-

Acid Extraction: The granular extract is treated with an acidic solution (e.g., 5% acetic acid) to solubilize cationic peptides.

-

Centrifugation: The extract is centrifuged to pellet cellular debris.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The supernatant containing the peptides is subjected to RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity. Fractions are collected and monitored for absorbance at 214 nm and 280 nm.

-

Purity Analysis: The purity of the collected fractions corresponding to CATH-2 is assessed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequencing

The definitive sequence of the purified peptide is determined using Edman degradation and mass spectrometry.

Experimental Protocol: Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).

-

Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).

-

Repetition: The cycle is repeated to identify the subsequent amino acid residues in the sequence.

Experimental Protocol: Mass Spectrometry

Mass spectrometry provides a rapid and highly sensitive method for peptide sequencing.

-

Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments.

-

LC-MS/MS Analysis: The peptide fragments are separated by liquid chromatography and introduced into a tandem mass spectrometer.

-

Fragmentation: In the mass spectrometer, the peptide ions are fragmented, typically at the peptide bonds.

-

Mass Analysis: The masses of the parent ions and their fragment ions are measured.

-

Sequence Derivation: The amino acid sequence is deduced from the mass differences between the fragment ions.

Chemical Synthesis and Verification

The primary structure can be confirmed by chemical synthesis, typically using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5][6][7] The synthetic peptide's identity and purity are then verified by HPLC and mass spectrometry, and its biological activity is compared to the native peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: An appropriate solid support resin (e.g., Rink amide resin for a C-terminally amidated peptide) is chosen.

-

Amino Acid Coupling: The C-terminal amino acid (Fmoc-Phe-OH) is attached to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid.

-

Coupling Cycle: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. This deprotection-coupling cycle is repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail.

-

Purification: The crude peptide is purified by RP-HPLC.

-

Verification: The final product is analyzed by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

Biosynthesis and Processing of Chicken Cathelicidin-2

Chicken Cathelicidin-2 is synthesized as a larger precursor protein, which undergoes post-translational processing to yield the mature, active peptide.[8][9]

The CATH-2 gene encodes a prepropeptide consisting of three distinct domains:

-

Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for secretion. This is subsequently cleaved.

-

Cathelin-like Domain: A highly conserved region that is thought to assist in the correct folding of the C-terminal peptide and may also have its own biological activities.

-

Mature CATH-2 Peptide: The C-terminal domain that, upon cleavage, becomes the active antimicrobial peptide.

The processing of the propeptide into the mature CATH-2 is thought to be carried out by proteases, such as serine proteases, within the granules of heterophils.[1]

Visualizations

Experimental Workflow for Primary Structure Determination

Caption: Workflow for determining the primary structure of CATH-2.

Biosynthesis and Processing of Chicken Cathelicidin-2

Caption: Biosynthesis and processing pathway of chicken CATH-2.

Signaling Pathway for CATH-2 Expression

References

- 1. Chicken heterophils are recruited to the site of Salmonella infection and release antibacterial mature Cathelicidin-2 upon stimulation with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Avian host defense cathelicidins: structure, expression, biological functions, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of antimicrobial peptides from avian heterophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

The Antimicrobial Power of Chicken Cathelicidin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is a potent, naturally occurring antimicrobial peptide (AMP) identified in chickens. As part of the innate immune system, CATH-2 provides a first line of defense against a wide array of pathogenic microorganisms. With the rise of antibiotic resistance, naturally derived AMPs like CATH-2 are gaining significant interest as potential therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial spectrum of chicken CATH-2, detailed experimental protocols for its evaluation, and a visualization of its known mechanisms of action.

Data Presentation: Antimicrobial Spectrum of Chicken Cathelicidin-2

The antimicrobial activity of chicken CATH-2 has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of CATH-2 and its derivatives against several bacterial and fungal species. MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Chicken Cathelicidin-2 (CATH-2) Against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli | O78 | 5 - 20 | - | [1] |

| Escherichia coli | 38.34 (ESBL-positive) | 0.6 | - | [2] |

| Escherichia coli | ATCC 8739 | 2 - 8 | 2 - 8 | [3][4] |

| Klebsiella pneumoniae | 03C006 | 0.6 | - | [2] |

| Klebsiella pneumoniae | NCTC-13443 | 1.25 | - | [2] |

| Pseudomonas aeruginosa | - | - | - | [5] |

Note: MIC values can vary depending on the specific assay conditions and the peptide derivative used.

Table 2: Antibacterial Activity of Chicken Cathelicidin-2 (CATH-2) Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | S0385 (MRSA) | 0.3 | - | [2] |

| Enterococcus faecium | (vancomycin-resistant) | - | - | [2] |

| Streptococcus suis | - | - | - | [5] |

Note: Further research is needed to establish a more comprehensive list of MICs against a wider range of Gram-positive bacteria.

Table 3: Antifungal Activity of Chicken Cathelicidin-2 (CATH-2)

| Fungal Species | Strain | MFC (µM) | MFC (µg/mL) | Reference |

| Candida albicans | - | 2.5 | - | [6] |

Note: MFC (Minimal Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that prevents the growth of a subculture of the organism. CATH-2 demonstrates rapid fungicidal activity against C. albicans, killing the yeast within 5 minutes of exposure.[6]

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of cationic antimicrobial peptides like chicken CATH-2 using the broth microdilution method. This protocol is adapted from established methods to account for the specific properties of cationic peptides.[7][8][9][10]

Broth Microdilution Assay for MIC Determination of Cationic Peptides

Materials:

-

Test peptide (e.g., chicken CATH-2), quantified by amino acid analysis

-

Sterile, 96-well polypropylene (B1209903) microtiter plates[7][8]

-

Sterile polypropylene tubes[7]

-

Cation-adjusted Mueller-Hinton Broth (MHB)[7]

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strain of interest

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[7]

-

Spectrophotometer or microplate reader

-

Sterile deionized water

-

Incubator (37°C)

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh MHA plate, select 3-5 colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[7]

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in sterile deionized water.

-

Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA.[7] The use of polypropylene tubes is recommended to prevent peptide adsorption.

-

-

Assay Procedure:

-

Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene microtiter plate.[7][8]

-

Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.[7]

-

Include a growth control well containing only the bacterial suspension and a sterility control well containing only MHB.

-

Incubate the plate at 37°C for 18-24 hours.[7]

-

-

Determination of MIC:

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways influenced by chicken CATH-2 and a typical experimental workflow for its analysis.

Caption: CATH-2 anti-inflammatory signaling pathway.[5]

Caption: Workflow for MIC determination of CATH-2.

Conclusion

Chicken Cathelicidin-2 exhibits a broad spectrum of antimicrobial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains, as well as potent fungicidal effects.[2][4][6] Its multifaceted mechanism of action, which includes direct membrane disruption and immunomodulatory activities, makes it a promising candidate for the development of novel anti-infective therapies.[5][11] The standardized protocols provided herein will aid researchers in the consistent and accurate evaluation of CATH-2 and other cationic antimicrobial peptides. Further investigation into the full therapeutic potential of this fascinating molecule is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Chicken Cathelicidins Display Antimicrobial Activity against Multiresistant Bacteria without Inducing Strong Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CATH-2-derived antimicrobial peptide inhibits multidrug-resistant Escherichia coli infection in chickens [frontiersin.org]

- 4. CATH-2-derived antimicrobial peptide inhibits multidrug-resistant Escherichia coli infection in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptide CATH-2 Attenuates Avian Pathogenic E. coli-Induced Inflammatory Response via NF-κB/NLRP3/MAPK Pathway and Lysosomal Dysfunction in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungicidal Mechanisms of Cathelicidins LL-37 and CATH-2 Revealed by Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 11. Immunomodulatory effects of chicken cathelicidin-2 on a primary hepatic cell co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Bacterial Defenses: A Technical Guide to the Mechanism of Action of Cathelicidin-2

For Immediate Release

Utrecht, Netherlands – December 12, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is tirelessly exploring novel therapeutic avenues. Among the most promising candidates are host defense peptides, and at the forefront of this research is Chicken Cathelicidin-2 (CATH-2). This technical guide provides an in-depth analysis of the mechanism of action of CATH-2, with a specific focus on its interaction with and disruption of bacterial membranes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.

Executive Summary

Chicken Cathelicidin-2 (CATH-2) is a potent, broad-spectrum antimicrobial peptide characterized by its rapid bactericidal activity. Its primary mode of action involves a direct assault on the bacterial membrane, leading to permeabilization, loss of structural integrity, and ultimately, cell death. This guide will dissect the multi-stage process of CATH-2's antibacterial action, from initial binding to the catastrophic failure of the bacterial envelope. Furthermore, it will furnish detailed experimental protocols for key assays used to elucidate this mechanism and present quantitative data in a clear, comparative format.

Mechanism of Action: A Stepwise Annihilation

The interaction of CATH-2 with bacterial membranes is a rapid and multifaceted process that can be broadly categorized into three key stages: electrostatic attraction and binding, membrane insertion and destabilization, and finally, pore formation and membrane disruption.

2.1. Initial Binding and Localization:

CATH-2, being a cationic peptide, is initially drawn to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2] Live-imaging with confocal fluorescence microscopy has demonstrated that FITC-labelled CATH-2 predominantly localizes at the membrane of Escherichia coli.[1] Immuno-gold Transmission Electron Microscopy (TEM) has further confirmed the binding of CATH-2 to bacterial membranes.[1][3] At sub-minimal inhibitory concentrations (sub-MIC), the peptide can rapidly localize intracellularly, sometimes without visible membrane permeabilization, suggesting that at lower concentrations, it may also have intracellular targets.[1][3]

2.2. Membrane Permeabilization and Morphological Alterations:

Upon binding, CATH-2 swiftly compromises the integrity of the bacterial membrane. This permeabilization is readily observed through the influx of membrane-impermeable dyes like propidium (B1200493) iodide (PI) into the cell.[1] This event is concentration- and time-dependent. TEM studies have revealed that CATH-2 induces dose-dependent morphological changes in bacteria like E. coli. At sub-MIC levels, effects such as intracellular granulation, enhanced vesicle release, and wrinkled membranes are observed.[1][4] At or above the MIC, more drastic effects, including membrane breakage and complete cell lysis, are evident within a remarkably short timeframe of 1-5 minutes.[1][3]

2.3. Pore Formation and Disruption Models:

While the precise model of CATH-2-induced membrane disruption is still under investigation, the evidence points towards a mechanism that involves the formation of pores or channels through the lipid bilayer. This leads to the leakage of intracellular contents and the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions. The rapid killing kinetics of CATH-2 support a model of catastrophic membrane damage rather than a more subtle metabolic inhibition.[1][5]

Quantitative Analysis of CATH-2 Activity

The antimicrobial efficacy of CATH-2 has been quantified against a range of bacterial pathogens. The following tables summarize key quantitative data from various studies.

| Table 1: Minimum Inhibitory Concentrations (MIC) of CATH-2 Against Various Bacteria | | :--- | :--- | | Bacterial Species | MIC (μM) | | Escherichia coli | 5-10[1] | | Staphylococcus aureus | 5[5] |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

| Table 2: Killing Kinetics of CATH-2 | | :--- | :--- | :--- | | Bacterial Species | CATH-2 Concentration | Time to Complete Killing | | Escherichia coli | 10 µM (MIC) | 10 minutes[1] | | Staphylococcus aureus | 10 µM | 10 minutes[5] |

| Table 3: Effects of CATH-2 on E. coli Membrane Integrity and Morphology | | :--- | :--- | | CATH-2 Concentration | Observed Effects | | 5 µM | ~30% of cells with wrinkled membranes, 25% with membrane ruptures.[1] | | >5 µM | Doubled number of damaged membranes, enhanced number of dissociated membrane parts, and ruptured cells.[1] | | Sub-MIC | 60% of cells showed redistribution of DNA and ribosomes; 60% increase in vesicle release.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of CATH-2.

4.1. Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

CATH-2 peptide solution of known concentration.

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL).

-

Phosphate-buffered saline (PBS) or other suitable buffer.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Wash and resuspend the bacterial cells in the desired buffer to a specific optical density (e.g., OD600 of 0.1).

-

Add PI to the bacterial suspension to a final concentration of 10 µg/ml.[6]

-

Aliquot 190 µL of the bacterial suspension containing PI into the wells of the microplate.[6]

-

Add 10 µL of different concentrations of CATH-2 to the wells. Include a negative control (buffer only) and a positive control for maximal permeabilization (e.g., a membrane-disrupting agent like melittin (B549807) or by treating with 70% isopropanol).

-

Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for up to 2 hours) with excitation and emission wavelengths appropriate for PI (e.g., 535 nm excitation and 617 nm emission).[6]

-

The percentage of membrane permeabilization can be calculated relative to the positive control.

4.2. Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential using a voltage-sensitive dye, such as DiSC3(5). This cationic dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization causes the dye to be released, resulting in an increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

CATH-2 peptide solution.

-

DiSC3(5) stock solution.

-

Buffer (e.g., HEPES with glucose).

-

Fluorometer.

Procedure:

-

Wash and resuspend the bacteria in the assay buffer to a specific OD600 (e.g., 0.2).[7]

-

Add DiSC3(5) to the bacterial suspension to an optimized final concentration (e.g., 1 µM).[7]

-

Incubate the suspension in the dark to allow the dye to equilibrate and quench.

-

Transfer the suspension to a cuvette in a fluorometer and record the baseline fluorescence.

-

Add CATH-2 to the cuvette and continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

A positive control, such as the ionophore gramicidin (B1672133) (1 µM), should be used to induce complete depolarization.[7]

4.3. Immunogold Transmission Electron Microscopy (TEM) for Peptide Localization

This technique allows for the high-resolution visualization of CATH-2's location within or on bacterial cells.

Materials:

-

Bacterial culture.

-

CATH-2 peptide.

-

Fixatives (e.g., paraformaldehyde, glutaraldehyde).

-

Embedding resin (e.g., LR White).

-

Primary antibody against CATH-2.

-

Secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold).

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining.

-

Transmission Electron Microscope.

Procedure:

-

Incubate bacteria with CATH-2 for a specified time and concentration.

-

Fix the cells with a mixture of paraformaldehyde and glutaraldehyde.[8]

-

Dehydrate the samples through a graded ethanol (B145695) series and embed them in resin.[8]

-

Prepare ultrathin sections and place them on nickel grids.[8]

-

Block non-specific binding sites on the sections using a blocking agent like bovine serum albumin (BSA).[8]

-

Incubate the grids with the primary antibody specific for CATH-2.

-

Wash the grids to remove unbound primary antibody.

-

Incubate with the gold-conjugated secondary antibody.[8]

-

Wash the grids thoroughly to remove unbound secondary antibody.

-

Stain the sections with uranyl acetate and lead citrate.[8]

-

Examine the grids under a transmission electron microscope to visualize the localization of the gold particles, which indicates the position of CATH-2.

Visualizing the Mechanism and Workflows

To further clarify the complex processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of CATH-2 and the workflows of the key experimental protocols.

References

- 1. Imaging the antimicrobial mechanism(s) of cathelicidin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging the antimicrobial mechanism(s) of cathelicidin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Imaging the Antistaphylococcal Activity of CATH-2: Mechanism of Attack and Regulation of Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 8. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

Cathelicidin-2 Gene Expression in Chicken Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathelicidins are a crucial family of host defense peptides (HDPs) that form a vital component of the innate immune system in vertebrates. In chickens (Gallus gallus), four cathelicidins have been identified: fowlicidin-1, -2, -3, and cathelicidin (B612621) B1. Among these, Cathelicidin-2 (CATH-2), also known as fowlicidin-2, has garnered significant interest due to its potent, broad-spectrum antimicrobial activity and its immunomodulatory functions.[1] Understanding the tissue-specific expression and regulatory mechanisms of the CATH-2 gene is paramount for developing novel antimicrobial and immunomodulatory therapeutics for both veterinary and human applications. This technical guide provides a comprehensive overview of CATH-2 gene expression in chicken tissues, detailing quantitative data, experimental methodologies, and the signaling pathways governing its expression.

Data Presentation: Quantitative Expression of Cathelicidin-2

The expression of the Cathelicidin-2 (CATH-2) gene, along with other cathelicidins, has been quantified across a wide range of tissues in chickens, primarily using real-time polymerase chain reaction (RT-qPCR). The data reveals a broad but differential expression pattern, suggesting its critical role in both immune surveillance and localized defense.

Table 1: Relative mRNA Expression of Cathelicidin-2 (CATH-2/Fowlicidin-2) in Various Tissues of 28-Day-Old Broiler Chickens.[2]

| Tissue | Relative Expression Level (Normalized to Esophagus) |

| Bone Marrow | High |

| Lung | High |

| Cecal Tonsil | High |

| Spleen | Moderate |

| Bursa of Fabricius | Moderate |

| Thymus | Moderate |

| Trachea | Moderate |

| Proventriculus | Moderate |

| Gizzard | Moderate |

| Duodenum | Moderate |

| Jejunum | Moderate |

| Ileum | Moderate |

| Cecum | Moderate |

| Colon | Moderate |

| Kidney | Moderate |

| Ovary | Moderate |

| Testis | Moderate |

| Skin | Low |

| Brain | Low |

| Heart | Low |

| Liver | Low |

| Crop | Low |

| Breast Muscle | Negligible |

Data compiled from studies utilizing RT-qPCR.[2] "High," "Moderate," and "Low" are qualitative summaries of quantitative data presented in the cited literature.

Table 2: Developmental Regulation of Cathelicidin-2 (CATH-2/Fowlicidin-2) mRNA Expression in Selected Tissues.[2]

| Tissue | Age (Days Post-Hatching) | Relative Expression Trend |

| Bursa of Fabricius | 4 | Peak Expression |

| 28 | Gradual Decline | |

| Lung | 2 - 28 | Age-dependent Increase |

| Cecal Tonsil | 2 - 28 | Age-dependent Increase |

| Cecum | 28 | Abrupt Augmentation |

Expression trends are relative to earlier developmental time points within the same tissue as determined by RT-qPCR.[2]

Experimental Protocols

Accurate and reproducible quantification of gene and protein expression is fundamental to studying CATH-2. Below are detailed methodologies for the key experimental techniques cited in the literature.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

This protocol is a standard method for quantifying CATH-2 mRNA levels in various chicken tissues.

a. Tissue Collection and RNA Extraction:

-

Euthanize chickens according to approved animal care protocols.

-

Immediately dissect the tissues of interest.

-

Snap-freeze the tissue samples in liquid nitrogen to preserve RNA integrity.[3]

-

Store samples at -80°C until RNA extraction.

-

Extract total RNA from frozen tissues using a commercial kit (e.g., TRIzol Reagent) following the manufacturer's instructions.[4]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[4]

c. Real-Time qPCR:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for chicken CATH-2, and the synthesized cDNA template.[5]

-

Use gene-specific primers for chicken CATH-2. An example primer set is:

-

Forward: 5'-AGCAGTCCTAGGTCAGGA-3'

-

Reverse: 5'-GCTTTCAGGGTCTTCTCA-3'

-

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[2]

-

Perform the qPCR using a real-time PCR detection system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 10 minutes.

-

40-45 cycles of:

-

Denaturation: 94°C for 15 seconds.

-

Annealing: 55-60°C for 20 seconds.

-

Extension: 72°C for 30 seconds.[5]

-

-

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[2]

Western Blotting

This protocol is used to detect and quantify the CATH-2 protein in tissue lysates.

a. Protein Extraction:

-

Homogenize frozen tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[6]

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a protein assay kit (e.g., BCA assay).[6]

b. SDS-PAGE and Protein Transfer:

-

Mix protein lysates with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.[6]

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

c. Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[7]

-

Incubate the membrane with a primary antibody specific to chicken CATH-2 overnight at 4°C with gentle agitation.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

-

Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

In Situ Hybridization (ISH)

This technique is used to visualize the cellular localization of CATH-2 mRNA within tissue sections.

a. Tissue Preparation:

-

Fix freshly dissected tissues in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Cryoprotect the tissues by incubating in a sucrose (B13894) solution (e.g., 20-30% in PBS).

-

Embed the tissues in an optimal cutting temperature (OCT) compound and freeze.

-

Cut thin sections (e.g., 12-14 µm) using a cryostat and mount them on coated slides.

b. Probe Synthesis:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the chicken CATH-2 mRNA.

c. Hybridization and Detection:

-

Pretreat the tissue sections to improve probe permeability (e.g., proteinase K digestion).

-

Prehybridize the sections in a hybridization buffer.

-

Hybridize the sections with the DIG-labeled CATH-2 probe overnight at an elevated temperature (e.g., 65°C).

-

Perform stringent washes to remove the unbound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Detect the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of mRNA expression.

-

Counterstain and mount the slides for microscopy.

Mandatory Visualizations

Signaling Pathways Regulating CATH-2 Gene Expression

The expression of chicken cathelicidins is regulated by a complex interplay of signaling pathways, often initiated by immune challenges or developmental cues.

Caption: Signaling pathways regulating CATH-2 gene expression.

Experimental Workflow for CATH-2 Gene Expression Analysis

This diagram illustrates a typical workflow for investigating the expression of the CATH-2 gene in chicken tissues.

Caption: Experimental workflow for CATH-2 expression analysis.

Conclusion

The chicken Cathelicidin-2 gene is a critical component of the avian innate immune system, with its expression being widespread yet meticulously regulated across various tissues and developmental stages. The provided quantitative data, detailed experimental protocols, and visualized signaling pathways offer a robust framework for researchers and professionals in drug development to further investigate and harness the therapeutic potential of CATH-2. Future research should continue to unravel the intricate regulatory networks governing CATH-2 expression, which will be instrumental in designing novel strategies to enhance disease resistance in poultry and potentially develop new classes of anti-infective and immunomodulatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The vitamin D pathway: a new target for control of the skin’s immune response? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory properties of DNA binding chicken cathelicidins on murine macrophage TLR9 activation. [studenttheses.uu.nl]

- 5. NF-kB Target Genes » NF-kB Transcription Factors | Boston University [bu.edu]

- 6. NF-kB Transcription Factors | Boston University [bu.edu]

- 7. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cathelicidin-2 in Chicken Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathelicidin-2 (CATH-2), a host defense peptide found in chickens, is a critical component of the innate immune system. Possessing a broad spectrum of antimicrobial and immunomodulatory activities, CATH-2 is a promising candidate for the development of novel therapeutics in poultry health and beyond. This technical guide provides an in-depth analysis of the multifaceted role of CATH-2, detailing its direct antimicrobial effects, its capacity to modulate immune responses, and the underlying signaling pathways it governs. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The rise of antibiotic resistance necessitates the exploration of alternative antimicrobial strategies. Host defense peptides (HDPs), such as cathelicidins, are an integral part of the innate immune system and represent a promising avenue for therapeutic development. In chickens, four cathelicidins have been identified: CATH-1, -2, -3, and CATH-B1.[1] Among these, Cathelicidin-2 (CATH-2), primarily found in heterophils, has been the subject of extensive research due to its potent biological activities.[1][2] CATH-2 exhibits direct killing activity against a wide range of pathogens, including bacteria and fungi, and plays a significant role in modulating the host's immune response to infection.[3][4] This whitepaper will delve into the core functions of CATH-2, its mechanisms of action, and the experimental frameworks used to elucidate its role in chicken innate immunity.

Antimicrobial and Antifungal Activity

CATH-2 demonstrates potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its primary mechanism of action involves the disruption of microbial cell membranes, a process facilitated by its cationic and amphipathic properties.[5] This direct interaction with microbial membranes leads to permeabilization and subsequent cell death.[6]

Mechanism of Action

The antimicrobial action of CATH-2 is rapid, with studies showing it can kill Candida albicans within five minutes.[6] This rapid killing is associated with membrane permeabilization and vacuolar expansion in the fungal cells.[6] The peptide's ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key aspect of its function.[5] This interaction not only contributes to bacterial killing but also mitigates the inflammatory response triggered by LPS.[7]

Quantitative Antimicrobial Efficacy

The antimicrobial potency of CATH-2 and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These values represent the lowest concentration of the peptide required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.

| Peptide | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| CATH-2 (1-15) derivative C2-2 | Multidrug-resistant E. coli (veterinary clinical isolates) | 2 - 8 | 2 - 8 | [8] |

| CATH-2 (1-15) derivative C2-1 | Multidrug-resistant E. coli (veterinary clinical isolates) | 0.5 - 16 | Not specified | [8] |

| CATH-2 analogs | Avian pathogenic E. coli O78 | 5 - 20 (MIC) | Not specified | [9] |

Immunomodulatory Functions

Beyond its direct antimicrobial effects, CATH-2 is a potent modulator of the innate immune response. It can influence the behavior of various immune cells, including macrophages and monocytes, thereby orchestrating a more effective defense against pathogens.[10]

Chemokine and Cytokine Regulation

CATH-2 can selectively induce the transcription of chemokines in chicken immune cells. In the chicken macrophage-like cell line HD11, full-length CATH-2 dose-dependently induces the transcription of CXCLi2/IL-8, MCP-3, and CCLi4/RANTES.[11][12] This chemokine induction is crucial for recruiting other immune cells to the site of infection.[11]

Conversely, CATH-2 can dampen excessive inflammatory responses by inhibiting the production of pro-inflammatory cytokines. It has been shown to efficiently inhibit the production of IL-1β and nitric oxide in HD11 cells stimulated with LPS.[11][12] In studies using a primary hepatic cell co-culture, CATH-2 was also found to have anti-inflammatory effects by alleviating LTA-triggered IFN-γ elevation.[13]

| Cell Type | Stimulant | CATH-2 Concentration | Effect on Cytokine/Chemokine Expression | Reference |

| HD11 Macrophages | None | 1 - 20 μM | Dose-dependent increase in CXCLi2, MCP-3, CCLi4 transcription | [11] |

| HD11 Macrophages | LPS | Not specified | Inhibition of IL-1β and nitric oxide production | [11][12] |

| Primary Chicken Monocytes | None | 2.5 - 10 µM | Increased MRC1 and MHC-II expression | [10][14] |

| Primary Hepatic Co-culture | LTA | 5 and 10 nmol/mL | Alleviation of LTA-triggered IFN-γ elevation | [13] |

| Murine Peritoneal Macrophages | Avian Pathogenic E. coli (APEC) | 2.5 μM (priming) | Significant reduction in IL-1β, IL-6, IL-1α, and IL-12 production | [5] |

| Ileal Explant Cultures | LTA | 25 nmol/mL | Alleviation of LTA-caused elevation of IL-6 and IL-2 | [15] |

| Ileal Explant Cultures | None | 25 nmol/mL | Elevated concentrations of IL-6, CXCLi2, and IL-2 | [15] |

Enhancement of Antigen Presentation

CATH-2 and its all-D enantiomer (D-CATH-2) have been shown to increase the expression of markers for antigen presentation, such as Mannose Receptor C-type 1 (MRC1) and MHC-II, on primary chicken monocytes and the HD11 cell line.[10][14] This suggests that CATH-2 can enhance the capacity of these cells to present antigens to T cells, thereby bridging the innate and adaptive immune responses.[10]

Signaling Pathways Modulated by Cathelicidin-2

CATH-2 exerts its immunomodulatory effects by influencing several key intracellular signaling pathways.

NF-κB and MAPK Pathways

In the context of Avian Pathogenic E. coli (APEC) infection, CATH-2 has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways in murine peritoneal macrophages.[5] CATH-2 pretreatment significantly inhibited the phosphorylation of p65 (a key component of the NF-κB pathway) and the phosphorylation of ERK1/2 and JNK (components of the MAPK pathway).[5] This inhibition of pro-inflammatory signaling pathways contributes to its anti-inflammatory effects.

NLRP3 Inflammasome Pathway

CATH-2 plays a dual role in the regulation of the NLRP3 inflammasome. In LPS-primed macrophages, CATH-2 can act as a second signal to promote NLRP3 inflammasome activation, leading to the secretion of IL-1β.[16][17] This activation is dependent on potassium efflux, the NEK7 protein, and cathepsin B.[16][17] However, in the context of a full bacterial challenge with APEC, CATH-2 priming has been shown to inhibit APEC-induced NLRP3 inflammasome activation.[6] This highlights the context-dependent nature of CATH-2's immunomodulatory functions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of chicken CATH-2.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of CATH-2 against a target bacterium.

-

Bacterial Preparation: Culture the target bacterial strain (e.g., E. coli) in appropriate broth (e.g., Mueller-Hinton broth) overnight at 37°C. Dilute the overnight culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: Prepare a stock solution of CATH-2 in sterile water or a suitable buffer. Create a series of twofold dilutions of the peptide in a 96-well microtiter plate.

-

Incubation: Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

HD11 Cell Culture and Stimulation

The HD11 chicken macrophage-like cell line is a common model for studying CATH-2's effects on avian macrophages.

-

Cell Culture: Culture HD11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed HD11 cells into multi-well plates at a desired density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

-

Stimulation: Replace the culture medium with fresh medium containing various concentrations of CATH-2, with or without a co-stimulant like LPS (e.g., 100 ng/mL).

-

Incubation and Analysis: Incubate the cells for a specified period (e.g., 4, 24, or 48 hours) depending on the downstream application (e.g., RNA extraction for qPCR, supernatant collection for cytokine or nitric oxide assays).

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

This protocol is used to quantify changes in cytokine gene expression in response to CATH-2 treatment.

-

RNA Extraction: Following cell stimulation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green), cDNA template, and gene-specific primers for the target cytokines (e.g., IL-1β, CXCLi2) and a reference gene (e.g., GAPDH).

-

Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and untreated samples.

Nitric Oxide Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Sample Collection: After stimulating HD11 cells with CATH-2 and/or LPS, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix an equal volume of the cell supernatant with the Griess reagent in a 96-well plate.

-

Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

Chicken Cathelicidin-2 is a vital component of the avian innate immune system, exhibiting a dual role as a direct antimicrobial agent and a sophisticated immunomodulator. Its ability to kill a broad range of pathogens, coupled with its capacity to orchestrate an effective yet controlled immune response, makes it a highly attractive candidate for therapeutic development. The detailed understanding of its mechanisms of action and the signaling pathways it modulates provides a solid foundation for the rational design of CATH-2-based anti-infectives.

Future research should focus on further elucidating the in vivo efficacy and safety of CATH-2 and its derivatives in poultry disease models. A deeper understanding of the structure-activity relationships of CATH-2 will be crucial for designing optimized peptides with enhanced antimicrobial potency and specific immunomodulatory properties. The development of cost-effective production methods will also be essential for the translation of CATH-2-based therapies from the laboratory to the field. Ultimately, harnessing the power of this natural host defense peptide holds great promise for improving poultry health and reducing the reliance on conventional antibiotics.

References

- 1. bcrj.org.br [bcrj.org.br]

- 2. researchgate.net [researchgate.net]

- 3. Chicken cathelicidin-2 promotes NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Antimicrobial Peptide CATH-2 Attenuates Avian Pathogenic E. coli-Induced Inflammatory Response via NF-κB/NLRP3/MAPK Pathway and Lysosomal Dysfunction in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitric Oxide Production and Fc Receptor-Mediated Phagocytosis as Functional Readouts of Macrophage Activity upon Stimulation with Inactivated Poultry Vaccines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CATH-2-derived antimicrobial peptide inhibits multidrug-resistant Escherichia coli infection in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory and Anti-Inflammatory Activities of Chicken Cathelicidin-2 Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chicken CATH-2 Increases Antigen Presentation Markers on Chicken Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chicken cathelicidin-2 promotes IL-1β secretion via the NLRP3 inflammasome pathway and serine proteases activity in LPS-primed murine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Chicken CATH-2 Increases Antigen Presentation Markers on Chicken Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunomodulatory properties of chicken cathelicidin-2 investigated on an ileal explant culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chicken cathelicidin-2 promotes NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Chicken Cathelicidin-2 with Lipopolysaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interaction between chicken cathelicidin-2 (CATH-2) and bacterial lipopolysaccharide (LPS). CATH-2, a potent host defense peptide, demonstrates significant antimicrobial and immunomodulatory properties, largely attributed to its ability to bind and neutralize LPS, a major endotoxin (B1171834) from Gram-negative bacteria. This document details the quantitative biophysical parameters of this interaction, outlines comprehensive experimental protocols for its study, and illustrates the underlying signaling pathways. The information presented herein is intended to serve as a critical resource for researchers in immunology, microbiology, and pharmacology, as well as professionals engaged in the development of novel anti-infective and anti-inflammatory therapeutics.

Introduction

Cathelicidins are a crucial family of host defense peptides (HDPs) that form a vital component of the innate immune system. The chicken cathelicidin-2 (CATH-2) is particularly noted for its broad-spectrum antimicrobial activity and its profound ability to modulate the host immune response.[1] A primary mechanism for its immunomodulatory function is the direct binding and neutralization of lipopolysaccharide (LPS), the principal outer membrane component of Gram-negative bacteria and a potent trigger of inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] By sequestering LPS, CATH-2 effectively prevents its recognition by host immune cells, thereby mitigating the downstream production of pro-inflammatory cytokines and nitric oxide, which can otherwise lead to sepsis and septic shock when dysregulated.[4][5] Understanding the precise nature of the CATH-2-LPS interaction is therefore paramount for harnessing its therapeutic potential.

Quantitative Data on CATH-2 and LPS Interaction

The interaction between CATH-2 and LPS has been quantified using various biophysical and cell-based assays. The following tables summarize the key quantitative data from the literature, providing a comparative overview of binding affinities and the functional consequences of this interaction.

Table 1: Thermodynamic Parameters of CATH-2 Binding to LPS

Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic profile of the binding interaction between CATH-2 and LPS.

| Parameter | Value | LPS Source | Reference |

| Dissociation Constant (Kd) | 74.3 nM | E. coli O111:B4 | [4] |

| Stoichiometry (n) | Not explicitly stated | E. coli O111:B4 | [4] |

| Enthalpy Change (ΔH) | Not explicitly stated | E. coli O111:B4 | [4] |

| Entropy Change (-TΔS) | Not explicitly stated | E. coli O111:B4 | [4] |

Note: While the primary reference provides the Kd value, specific values for n, ΔH, and -TΔS were not detailed in the provided search results. The interaction is described as initially exothermic followed by an endothermic phase.[1]

Table 2: In Vitro Inhibition of LPS-Induced Inflammatory Responses by CATH-2

The functional consequence of CATH-2 binding to LPS is the potent inhibition of pro-inflammatory mediator release from immune cells.

| Cell Type | LPS Concentration | CATH-2 Concentration | Analyte | Inhibition | Reference |

| Porcine M1 Macrophages | 100 ng/mL | 2.5 µM | TNF-α | Reduced to 35% of LPS-only control | [2] |

| RAW264.7 Macrophages | 100 ng/mL | ~2.5 µM | TNF-α | Significant reduction | [4] |

| RAW264.7 Macrophages | 100 ng/mL | 0.63 - 10 µM | TNF-α | Dose-dependent inhibition, complete at 10 µM | [4] |

| RAW264.7 Macrophages | 100 ng/mL | Low µM concentrations | Nitric Oxide (NO) | More efficient inhibition than TNF-α at low concentrations | [4] |

| Chicken HD11 Macrophages | 100 ng/mL | 0-10 µM | Nitric Oxide (NO) | Dose-dependent inhibition | [5] |

| J774.A1 Macrophages | 10 ng/mL | 5 µM | TNF-α | Significant inhibition | [4] |

| Human PBMCs | Not specified | Not specified | TNF-α, IL-6, IL-10 | Potent neutralization | [6] |

Signaling Pathway Interactions

CATH-2 exerts its anti-inflammatory effects primarily by preventing the activation of the Toll-like Receptor 4 (TLR4) signaling cascade by LPS. The direct binding of CATH-2 to LPS is the initial and critical step in this process.

CATH-2 Sequestration of LPS

The high-affinity interaction between the cationic CATH-2 peptide and the anionic LPS molecule leads to the neutralization of the endotoxin. This sequestration prevents LPS from engaging with its receptor complex on the surface of immune cells.

Caption: CATH-2 directly binds to LPS, forming a neutralized complex.

Inhibition of the TLR4 Signaling Pathway

By sequestering LPS, CATH-2 prevents the activation of the TLR4-MD-2 receptor complex, thereby blocking the downstream MyD88-dependent signaling pathway that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent pro-inflammatory cytokine production.[3][7][8]

Caption: CATH-2 inhibits TLR4 signaling by sequestering LPS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CATH-2-LPS interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[4][9]

Objective: To determine the thermodynamic profile of CATH-2 binding to LPS.

Materials:

-

Isothermal Titration Calorimeter

-

Purified CATH-2 peptide

-

LPS from E. coli O111:B4

-

Degassed Dulbecco's Phosphate-Buffered Saline (dPBS) or similar buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)[1]

-

Micropipettes

-

Syringe for ITC instrument

Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Titration:

-

Perform an initial injection of ~0.5 µL to remove any air from the syringe tip and discard this data point during analysis.

-

Inject successive aliquots of 1.96 µL of the CATH-2 solution into the sample cell at 300-second intervals.[4]

-

Continue the injections until the binding reaction reaches saturation, indicated by the return of the heat signal to the baseline (heat of dilution).

-

-

Data Analysis:

-

Perform a control experiment by titrating CATH-2 into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Integrate the area under each injection peak to determine the heat change (ΔH).

-

Plot the heat change per mole of injectant against the molar ratio of CATH-2 to LPS.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site independent model) using analysis software (e.g., Nano Analyze) to calculate Kd, n, ΔH, and ΔS.[4]

-

Macrophage Stimulation and Cytokine/Nitric Oxide Quantification

This cell-based assay measures the ability of CATH-2 to inhibit the production of pro-inflammatory mediators by macrophages stimulated with LPS.

Objective: To quantify the LPS-neutralizing activity of CATH-2.

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

LPS from E. coli O111:B4 (stock solution at 1 mg/mL).

-

Purified CATH-2 peptide.

-

96-well cell culture plates.

-

ELISA kits for TNF-α.

-

Griess Reagent for Nitric Oxide (NO) assay.

-

Cell viability assay kit (e.g., WST-1 or MTT).

Protocol:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 105 cells per well.[10]

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

-

Treatment:

-

Prepare a working solution of LPS at 100 ng/mL in complete medium.

-

Prepare various concentrations of CATH-2 (e.g., 0.1 µM to 20 µM).

-

Pre-incubate the LPS solution with the different concentrations of CATH-2 for 5-10 minutes at room temperature.[4]

-

Remove the old medium from the cells and replace it with 100-200 µL of the CATH-2/LPS mixtures.

-

Include controls: cells with medium only (negative control), cells with LPS only (positive control), and cells with CATH-2 only (to test for direct effects of the peptide).

-

-

Incubation:

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plates briefly and carefully collect the supernatant.

-

TNF-α ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of TNF-α in the supernatants.

-

Nitric Oxide (Griess Assay): Mix an equal volume of supernatant with Griess reagent. Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. Use a sodium nitrite (B80452) standard curve to quantify NO concentration.

-

-

Cell Viability:

-

After removing the supernatant, perform a cell viability assay (e.g., WST-1) on the remaining cells to ensure that the observed inhibition is not due to CATH-2-induced cytotoxicity.

-

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for detecting and quantifying endotoxin (LPS). It can be adapted to measure the LPS-neutralizing capacity of peptides like CATH-2.

Objective: To determine the extent to which CATH-2 can neutralize LPS activity as measured by the LAL gel-clot method.

Materials:

-

LAL Gel-Clot Assay Kit (containing LAL reagent, control standard endotoxin (CSE), and LAL Reagent Water).

-

Pyrogen-free reaction tubes (10 x 75 mm).

-

Heating block or non-circulating water bath at 37°C ± 1°C.

-

Vortex mixer.

-

LPS and CATH-2 solutions.

Protocol:

-

Reagent Preparation:

-

Reconstitute the LAL reagent and the CSE according to the manufacturer's instructions using LAL Reagent Water.

-

Prepare a dilution series of the CSE to confirm the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).

-

-

Sample Preparation and Incubation:

-

Prepare a solution of LPS at a known concentration (e.g., 10 EU/mL).

-

Mix the LPS solution with various concentrations of CATH-2 and incubate for 30 minutes at 37°C to allow for neutralization.

-

Prepare a control series with LPS mixed with LAL Reagent Water instead of CATH-2.

-

-

LAL Assay:

-

Add 100 µL of each sample (LPS/CATH-2 mixtures and LPS controls) and the CSE standards to separate pyrogen-free reaction tubes.

-

Carefully add 100 µL of the reconstituted LAL reagent to each tube.

-

Gently mix and immediately place the tubes in the 37°C heating block.

-

Incubate undisturbed for exactly 60 minutes.

-

-

Reading and Interpretation:

-

After incubation, carefully remove each tube and invert it 180° in one smooth motion.

-

A positive result is the formation of a firm gel that remains intact at the bottom of the tube.

-

A negative result is the absence of a solid clot (the solution remains liquid or forms a viscous gel that flows).

-

The endpoint is the lowest concentration of CSE that gives a positive result. This should confirm the lysate's sensitivity.

-

The reduction in positive gel-clots in the CATH-2-treated samples compared to the LPS-only control indicates the LPS neutralization capacity of the peptide.

-

Experimental Workflow Overview

The following diagram provides a logical overview of the experimental workflow for characterizing the CATH-2-LPS interaction, from biophysical binding analysis to functional cell-based assays.

Caption: Experimental workflow for CATH-2 and LPS interaction analysis.

Conclusion

Chicken cathelicidin-2 demonstrates a potent, high-affinity interaction with bacterial lipopolysaccharide, leading to its effective neutralization. This is quantitatively supported by biophysical data and functionally validated by the marked inhibition of LPS-induced pro-inflammatory responses in various immune cells. The primary mechanism involves the direct sequestration of LPS, preventing its engagement with the TLR4/MD-2 receptor complex and thereby abrogating downstream inflammatory signaling. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate and exploit the therapeutic potential of CATH-2 and related peptides in the context of Gram-negative bacterial infections and associated inflammatory conditions. The development of CATH-2-based therapeutics represents a promising strategy to combat the dual challenges of antimicrobial resistance and sepsis.

References

- 1. Imaging the antimicrobial mechanism(s) of cathelicidin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell culture of RAW264.7 cells [protocols.io]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. rrc.uic.edu [rrc.uic.edu]

Evolutionary Conservation of Avian Cathelicidins: A Technical Guide

December 12, 2025

Abstract

Cathelicidins are a crucial component of the innate immune system in vertebrates, providing a first line of defense against a broad spectrum of pathogens. In birds, these host defense peptides have undergone significant evolutionary diversification, resulting in a family of molecules with potent antimicrobial and immunomodulatory properties. This technical guide provides an in-depth analysis of the evolutionary conservation of avian cathelicidins, their structure, function, and the experimental methodologies used for their characterization. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating molecules.

Introduction

Avian cathelicidins are a family of host defense peptides (HDPs) that play a critical role in the innate immunity of birds.[1][2] First discovered in birds in 2005, they are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[1] Structurally, avian cathelicidins are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain.[3][4] This structural organization is a hallmark of the cathelicidin (B612621) family across vertebrates.

The genes encoding avian cathelicidins are typically clustered on a single chromosome, suggesting their evolution through gene duplication and diversification.[5][6] In chickens, for instance, the four identified cathelicidin genes (CATH1, CATH2, CATH3, and CATH-B1) are located in a dense cluster on chromosome 2.[4][7][8] Phylogenetic analyses have revealed that avian cathelicidins form distinct clades, indicating that their divergence predates the separation of many modern bird species.[1][5] This guide will delve into the specifics of their genetic organization, evolutionary relationships, and functional conservation.

Gene Structure and Evolutionary Relationships

The genetic architecture of avian cathelicidins provides significant insights into their evolutionary history. Like their mammalian counterparts, avian cathelicidin genes are typically composed of four exons and three introns.[3][8] The first three exons encode the signal peptide and the conserved cathelin-like domain, while the fourth exon encodes the highly variable mature antimicrobial peptide.[4][8]

Phylogenetic studies have consistently shown that avian cathelicidins cluster into distinct subfamilies.[3][9][10] For example, chicken CATH1 and CATH3 are closely related, while CATH2 and CATH-B1 form separate branches.[1][5] This clustering suggests that the different cathelicidin types arose from gene duplication events early in avian evolution.[5] Interestingly, avian cathelicidins show the highest sequence similarity to mammalian neutrophilic granule proteins (NGP)-like cathelicidins, hinting at a shared common ancestor before the divergence of birds and mammals.[1]

Functional Conservation: Antimicrobial and Immunomodulatory Activities

Avian cathelicidins exhibit a remarkable degree of functional conservation, primarily in their potent antimicrobial and immunomodulatory activities.

Antimicrobial Activity

These peptides demonstrate broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][5] The mechanism of action generally involves the disruption of microbial cell membranes. The mature peptides are typically cationic and amphipathic, allowing them to preferentially interact with and permeabilize the negatively charged bacterial membranes.[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Avian Cathelicidins against Various Bacteria

| Cathelicidin | Bacterial Species | MIC (μM) | Reference |

| Chicken CATH1 | Staphylococcus aureus | 0.4 - 2.5 | [1] |

| Chicken CATH1 | Listeria monocytogenes | 0.4 - 2.5 | [1] |

| Chicken CATH1 | Escherichia coli | 0.4 - 2.5 | [1] |

| Chicken CATH1 | Pseudomonas aeruginosa | 0.4 - 2.5 | [1] |

| Chicken CATH2 | Staphylococcus aureus | 0.4 - 2.5 | [1] |

| Chicken CATH2 | Listeria monocytogenes | 0.4 - 2.5 | [1] |

| Chicken CATH2 | Escherichia coli | 0.4 - 2.5 | [1] |

| Chicken CATH2 | Pseudomonas aeruginosa | 0.4 - 2.5 | [1] |

| Chicken CATH3 | Staphylococcus aureus | 0.4 - 2.5 | [1] |

| Chicken CATH3 | Listeria monocytogenes | 0.4 - 2.5 | [1] |

| Chicken CATH3 | Escherichia coli | 0.4 - 2.5 | [1] |

| Chicken CATH3 | Pseudomonas aeruginosa | 0.4 - 2.5 | [1] |

| Chicken CATH-B1 | Escherichia coli | 0.5 - 2.5 | [5] |

| Chicken CATH-B1 | Staphylococcus aureus | 0.5 - 2.5 | [5] |

| Chicken CATH-B1 | Pseudomonas aeruginosa | 0.5 - 2.5 | [5] |

| Duck dCATH | Various bacteria | 2 - 4 | [11] |

Immunomodulatory Functions

Beyond their direct antimicrobial effects, avian cathelicidins are potent modulators of the host immune response.[1][5][12] They can influence inflammatory processes by binding to and neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][12] This interaction can dampen the pro-inflammatory cascade triggered by LPS. For instance, chicken CATH2 has been shown to inhibit LPS-induced production of tumor necrosis factor-α (TNF-α) in macrophages.[1]

Furthermore, avian cathelicidins can act as chemoattractants for immune cells and regulate the production of cytokines and chemokines.[1][12] Chicken CATH2, for example, can attenuate the inflammatory response induced by avian pathogenic E. coli by inhibiting the NF-κB and MAPK signaling pathways.[13]

Experimental Protocols

The study of avian cathelicidins involves a range of molecular and microbiological techniques. Below are generalized protocols for key experiments.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify the mRNA levels of cathelicidin genes in different tissues or under various experimental conditions.

Protocol:

-

Tissue Collection and RNA Extraction:

-

Collect fresh tissue samples from the bird of interest (e.g., bone marrow, bursa of Fabricius, cecal tonsils).[1][14]

-

Immediately stabilize the RNA by placing the tissue in an RNA stabilization solution or by snap-freezing in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Design and validate primers specific to the avian cathelicidin gene(s) of interest and a reference gene (e.g., GAPDH, β-actin).

-

Prepare a reaction mixture containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

-

Perform the PCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the cathelicidin gene using a method such as the 2-ΔΔCt method.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a cathelicidin peptide against a specific bacterium.

Protocol:

-

Peptide Preparation:

-

Synthesize the mature avian cathelicidin peptide of interest.

-

Dissolve the peptide in a suitable solvent (e.g., sterile water or dilute acetic acid) to create a stock solution.

-

-

Bacterial Culture Preparation:

-

Grow the bacterial strain to be tested in an appropriate broth medium to the mid-logarithmic phase.

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the cathelicidin peptide in the bacterial growth medium.

-

Add the standardized bacterial suspension to each well.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

The evolutionary conservation of avian cathelicidins underscores their fundamental importance in the avian immune system. Their broad-spectrum antimicrobial activity and potent immunomodulatory functions make them attractive candidates for the development of novel therapeutics to combat infectious diseases in both veterinary and human medicine.[1][12][15] Future research should focus on elucidating the precise molecular mechanisms of their immunomodulatory actions, exploring their potential as vaccine adjuvants, and developing strategies to enhance their stability and efficacy for clinical applications. A deeper understanding of the structure-function relationships of these peptides will be crucial for the rational design of new anti-infective agents.

References

- 1. Avian host defense cathelicidins: structure, expression, biological functions, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avian host defense peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of the avian β-defensin and cathelicidin genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avian Antimicrobial Host Defense Peptides: From Biology to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Genetic diversity of Japanese quail cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Evolution of the avian β-defensin and cathelicidin genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Avian cathelicidins: paradigms for the development of anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Peptide CATH-2 Attenuates Avian Pathogenic E. coli-Induced Inflammatory Response via NF-κB/NLRP3/MAPK Pathway and Lysosomal Dysfunction in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tissue expression and developmental regulation of chicken cathelicidin antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Avian antimicrobial host defense peptides: from biology to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Targets of Chicken Cathelicidin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals